molecular formula C20H20N2S2 B13436068 1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine

1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine

Cat. No.: B13436068
M. Wt: 352.5 g/mol
InChI Key: QOLJDCZXEUUSKM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2,3-Dihydro[2,4’-bibenzo[b]thiophen]-4-yl)-piperazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity .

Chemical Reactions Analysis

1-(2,3-Dihydro[2,4’-bibenzo[b]thiophen]-4-yl)-piperazine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has found applications in several scientific domains:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro[2,4’-bibenzo[b]thiophen]-4-yl)-piperazine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2,3-Dihydro[2,4’-bibenzo[b]thiophen]-4-yl)-piperazine can be compared with other thiophene-containing compounds, such as:

Properties

Molecular Formula

C20H20N2S2

Molecular Weight

352.5 g/mol

IUPAC Name

1-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine

InChI

InChI=1S/C20H20N2S2/c1-3-14(15-7-12-23-18(15)5-1)20-13-16-17(4-2-6-19(16)24-20)22-10-8-21-9-11-22/h1-7,12,20-21H,8-11,13H2

InChI Key

QOLJDCZXEUUSKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3CC(SC3=CC=C2)C4=C5C=CSC5=CC=C4

Origin of Product

United States

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